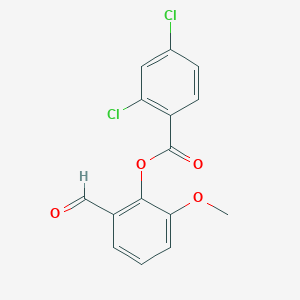

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate

Description

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate is a synthetic benzoate ester featuring a 2,4-dichlorobenzoate core linked to a substituted phenyl group. The phenyl substituent includes a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 6-position. Its reactivity is likely influenced by the electron-withdrawing dichlorobenzoate moiety and the electronic effects of the formyl and methoxy groups.

Properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-20-13-4-2-3-9(8-18)14(13)21-15(19)11-6-5-10(16)7-12(11)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGDLWSESRKXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-formyl-6-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the benzoate moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: 2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoic acid.

Reduction: 2-Hydroxymethyl-6-methoxyphenyl 2,4-dichlorobenzoate.

Substitution: 2-Formyl-6-methoxyphenyl 2,4-diaminobenzoate or 2-Formyl-6-methoxyphenyl 2,4-dithiobenzoate.

Scientific Research Applications

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.

Industry: It can be utilized in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the formyl and methoxy groups can enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The dichloro substitution on the benzoate moiety can also contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate can be contextualized by comparing it to analogs such as 4-bromo-2-({[(2-chlorophenyl)carbonyl]amino}methyl)-6-methylphenyl 2,4-dichlorobenzoate (TY4) . Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

This could enhance reactivity in nucleophilic acyl substitution reactions. The methoxy group (-OCH₃) is electron-donating, which may stabilize the phenyl ring’s electronic environment, contrasting with TY4’s methyl group (-CH₃), which has weaker inductive effects.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~353 vs. 527) suggests higher solubility in polar solvents compared to TY4, which has bulky halogen and amide groups.

Biological Activity: TY4’s chlorophenylcarbonylamino group introduces amide functionality, which often enhances binding to biological targets (e.g., enzymes or receptors). The target compound lacks this feature, implying divergent bioactivity profiles.

Synthetic Utility :

- The formyl group in the target compound offers a reactive site for further derivatization (e.g., condensation reactions), whereas TY4’s bromo group is more suited for cross-coupling reactions.

Research Findings and Limitations

- TY4’s non-polymer classification and bond metrics (e.g., 47 total bonds, 18 aromatic bonds) suggest that the target compound may exhibit comparable crystal packing, though substituent differences could alter intermolecular interactions.

- Experimental Data Gaps : The absence of direct studies on the target compound’s physicochemical or biological properties limits conclusive comparisons. For example, hydrolysis rates of the ester group or thermal stability remain speculative without empirical data.

Biological Activity

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of formyl and methoxy groups along with dichloro substitution, suggests various biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2O4. The compound is synthesized via the esterification of 2,4-dichlorobenzoic acid with 2-formyl-6-methoxyphenol, often using dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions in solvents like dichloromethane or toluene .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The formyl and methoxy groups enhance binding affinity through hydrogen bonding and hydrophobic interactions. The dichloro substitution contributes to its overall reactivity and stability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.78 μg/mL against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

- Mechanism : The probable mode of action involves disruption of bacterial cell membranes .

Enzyme Inhibition

Research indicates that compounds like this compound can serve as effective enzyme inhibitors. The presence of specific functional groups allows for selective binding to enzyme active sites, potentially leading to therapeutic applications in treating diseases where enzyme activity is dysregulated.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial properties of related compounds against various bacterial strains. The results indicated that derivatives of benzoic acid exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus. The study employed a broth dilution method to determine MIC values across multiple concentrations .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.78 |

| Compound B | Acinetobacter baumannii | 1.56 |

| Compound C | Escherichia coli | 10.00 |

Enzyme Inhibition Assay

Another study focused on the enzyme inhibition capabilities of phenolic compounds similar to this compound. Enzyme assays demonstrated that these compounds effectively inhibited key metabolic enzymes in pathogenic bacteria, suggesting their potential use in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.